molecular formula C35H46ClN3O8 B046413 Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate CAS No. 116330-58-6

Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate

Cat. No. B046413
M. Wt: 672.2 g/mol
InChI Key: IRZXEXMSIICERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate is a compound that belongs to the family of benzophenones. It is a synthetic organic compound that is widely used as a sunscreen agent in various cosmetic products. This compound is also known as octyl dimethyl PABA or octyl dimethyl para-aminobenzoate.

Mechanism Of Action

The mechanism of action of octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate involves its ability to absorb UVB radiation. This compound absorbs UVB radiation and converts it into heat, which is then dissipated by the skin. This prevents the harmful effects of UV radiation on the skin, such as sunburn and skin cancer.

Biochemical And Physiological Effects

Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate has several biochemical and physiological effects on the skin. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to the skin. It also inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response of the skin.

Advantages And Limitations For Lab Experiments

The advantages of using octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate in lab experiments include its ability to absorb UVB radiation and its potential as an antioxidant and anti-inflammatory agent. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate. These include the development of new formulations that improve its efficacy and safety, the investigation of its potential as an anti-aging agent, and the evaluation of its potential as a treatment for skin diseases such as psoriasis and atopic dermatitis.
Conclusion:
Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate is a synthetic organic compound that is widely used as a sunscreen agent in various cosmetic products. It has several potential applications in the field of dermatology, including its ability to absorb UVB radiation and its potential as an antioxidant and anti-inflammatory agent. However, further studies are needed to determine its safety and efficacy.

Synthesis Methods

The synthesis of octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate involves the condensation of 4-chloro-3-nitrobenzoic acid with 4-methoxyphenylacetic acid to form 4-chloro-3-{2-[4-(4-methoxyphenyl)-3-oxo-2,5-dihydro-1H-imidazol-1-yl]-3-oxopropionyl}benzoic acid. This intermediate is then esterified with 1-bromo-3-hexanol to form the final product.

Scientific Research Applications

Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate has been extensively studied for its potential applications in the field of dermatology. It is commonly used as a sunscreen agent due to its ability to absorb UVB radiation. Several studies have also demonstrated its potential as an antioxidant and anti-inflammatory agent.

properties

CAS RN

116330-58-6

Product Name

Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate

Molecular Formula

C35H46ClN3O8

Molecular Weight

672.2 g/mol

IUPAC Name

octyl 4-chloro-3-[[2-(4-hexoxy-3-methyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoate

InChI

InChI=1S/C35H46ClN3O8/c1-5-7-9-11-12-14-22-47-34(43)25-17-20-27(36)28(23-25)37-31(41)29(30(40)24-15-18-26(45-4)19-16-24)39-32(42)33(38(3)35(39)44)46-21-13-10-8-6-2/h15-20,23,29,33H,5-14,21-22H2,1-4H3,(H,37,41)

InChI Key

IRZXEXMSIICERU-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)C(N(C3=O)C)OCCCCCC

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C(=O)C(N(C3=O)C)OCCCCCC

synonyms

4-Chloro-3-[2-(4-methoxyphenylcarbonyl)-2-(4-hexyloxy-3-methyl-2,5-dioxoimidazolidin-1-yl)acetylamino]benzoic acid octyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.